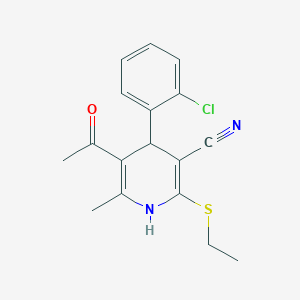
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide, also known as CMNB, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of the protein kinase CK2, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用机制
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide selectively inhibits CK2 by binding to its ATP-binding site. CK2 is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). The catalytic subunits contain an ATP-binding site and a substrate-binding site. 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide binds to the ATP-binding site of CK2 and prevents the binding of ATP, which is required for the catalytic activity of the enzyme. Therefore, 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide inhibits the phosphorylation of CK2 substrates and downstream signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to inhibit the replication of several viruses including HIV, HCV, and HPV. 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to protect against oxidative stress and inflammation in various cell types. However, the physiological effects of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in vivo are not well understood and require further investigation.
实验室实验的优点和局限性
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is a selective inhibitor of CK2 and has been shown to be effective in inhibiting CK2 activity in vitro and in vivo. However, 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has some limitations for lab experiments. First, 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is not a specific inhibitor of CK2 and can inhibit other kinases at high concentrations. Therefore, the concentration of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide should be carefully optimized to avoid off-target effects. Second, 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has poor solubility in aqueous solutions, which can limit its use in some experimental systems. Third, the long-term effects of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide on cell viability and function are not well understood and require further investigation.
未来方向
There are several future directions for the research on 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide. First, the physiological effects of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in vivo need to be further investigated. Second, the specificity of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide for CK2 needs to be further characterized. Third, the potential of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide as a therapeutic agent for cancer and viral infections needs to be further explored. Fourth, the development of more potent and selective CK2 inhibitors based on the structure of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is a promising direction for drug discovery. Fifth, the combination of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide with other anticancer agents may enhance its therapeutic efficacy.
合成方法
The synthesis of 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves several steps. First, 4-methyl-2-nitroaniline is converted to its corresponding diazonium salt by treatment with nitrous acid. The diazonium salt is then coupled with 2-chlorobenzoyl chloride to give 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been widely used in scientific research as a selective inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Aberrant CK2 activity has been implicated in many diseases including cancer, neurodegenerative disorders, and viral infections. Therefore, CK2 has emerged as a promising therapeutic target for the development of novel drugs. 2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been used to study the role of CK2 in various cellular processes and to identify its downstream targets.
属性
IUPAC Name |
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHVIPIXUVKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-2-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4886728.png)
![5-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886734.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)
![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4886768.png)

![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)